

Application Notes: Electrophilic Addition of Bromine to *cis*-2-Pentene

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Compound of Interest

Compound Name: *cis*-2-Pentene

Cat. No.: B165939

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Introduction

The halogenation of alkenes is a fundamental reaction in organic chemistry, providing a reliable method for the synthesis of vicinal dihalides. The addition of bromine (Br_2) across the carbon-carbon double bond of an alkene proceeds via an electrophilic addition mechanism. This reaction is highly stereospecific, and the stereochemistry of the starting alkene dictates the stereochemical outcome of the product. When bromine is added to **cis-2-pentene**, the reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. This results in the formation of a racemic mixture of (2R,3R)-2,3-dibromopentane and (2S,3S)-2,3-dibromopentane.^{[1][2][3]}

Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of the π -electrons of the **cis-2-pentene** double bond on a bromine molecule. This polarizes the Br-Br bond, leading to the formation of a three-membered cyclic bromonium ion intermediate and a bromide ion (Br^-).^{[2][4]} This intermediate shields one face of the original double bond. Consequently, the bromide ion attacks one of the two carbons of the cyclic intermediate from the opposite face (anti-attack).^{[2][3]}

Due to the asymmetry of **cis-2-pentene** (a methyl group on one carbon of the double bond and an ethyl group on the other), the two carbons in the bromonium ion are non-equivalent. Attack by the bromide ion can occur at either carbon, leading to the formation of two enantiomers, (2R,3R)-2,3-dibromopentane and (2S,3S)-2,3-dibromopentane, in equal amounts.^[5] The

product is therefore a racemic mixture.^{[1][2]} It is important to note that because the substituents on the two chiral centers are different (methyl vs. ethyl), a meso compound is not possible.^[5]

Applications

The stereospecific nature of this reaction makes it a valuable tool in organic synthesis and for mechanistic studies.^[5] Vicinal dibromides are versatile synthetic intermediates that can be converted into a variety of other functional groups. For example, they can undergo dehydrohalogenation to form alkynes or be used in the synthesis of epoxides and diols. For drug development professionals, understanding such stereospecific transformations is crucial for the synthesis of chiral molecules, where specific stereoisomers are often required for biological activity.

Experimental Protocol

Safety Precautions:

- Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile over neoprene).
- Dichloromethane is a volatile and suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.
- **cis-2-Pentene** is a highly flammable liquid.^[6] Keep it away from ignition sources.

Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Notes
cis-2-Pentene	70.13	0.65	37-38	Purity ≥ 98% ^[6] [7]
Bromine (Br ₂)	159.81	3.10	59	---
Dichloromethane (CH ₂ Cl ₂)	84.93	1.33	40	Anhydrous
Sodium Thiosulfate (Na ₂ S ₂ O ₃)	158.11	---	---	10% aqueous solution
Sodium Bicarbonate (NaHCO ₃)	84.01	---	---	Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	---	---	Drying agent

Procedure:

- Reaction Setup:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **cis-2-pentene** (e.g., 3.5 g, 50 mmol).
- Dissolve the alkene in 20 mL of dichloromethane.
- Cool the flask in an ice-water bath to 0-5 °C.

- Bromine Addition:

- In a separate dropping funnel, prepare a solution of bromine (e.g., 8.0 g, 50 mmol) in 10 mL of dichloromethane.

- Add the bromine solution dropwise to the stirred, cooled solution of **cis-2-pentene** over a period of 15-20 minutes. The characteristic reddish-brown color of bromine should disappear upon addition.
- Continue the addition until a faint, persistent reddish-brown color indicates that the reaction is complete and a slight excess of bromine is present.
- Quenching and Workup:
 - Remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Slowly add 10% aqueous sodium thiosulfate solution with vigorous stirring until the reddish-brown color completely disappears. This step quenches any excess bromine.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of water.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Product Isolation and Characterization:
 - Decant or filter the dried solution to remove the drying agent.
 - Remove the dichloromethane solvent using a rotary evaporator.
 - The resulting product, 2,3-dibromopentane, will be a colorless to pale yellow oil.
 - Determine the mass of the product and calculate the percent yield.
 - Characterize the product using spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR) to confirm its structure and purity.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

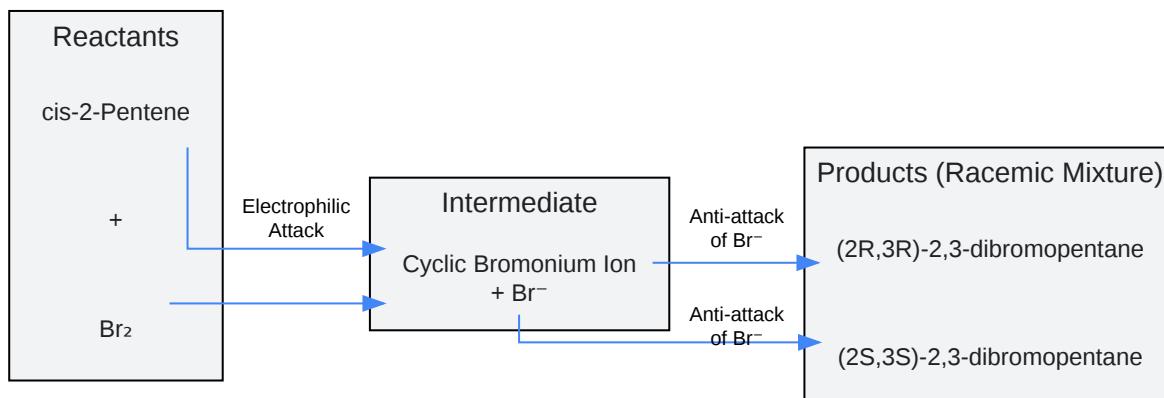
Reactant	Mass (g)	Moles (mmol)	Volume (mL)	Molar Eq.
cis-2-Pentene	3.50	49.9	5.38	1.0
Bromine	7.98	49.9	2.57	1.0

Product	Theoretical Yield (g)	Actual Yield (g)	Percent Yield (%)
2,3-Dibromopentane	11.47	(Experimental)	(Experimental)

Note: The molecular formula for the product, 2,3-dibromopentane, is $C_5H_{10}Br_2$ with a molecular weight of approximately 229.94 g/mol .[9][10]

Visualizations

Reaction Mechanism of Bromination of cis-2-Pentene



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Caption: Stereospecific mechanism for the addition of bromine to **cis-2-pentene**.

Experimental Workflow

1. Dissolve cis-2-Pentene
in CH_2Cl_2

2. Cool solution
to 0-5 °C

3. Add Br_2 in CH_2Cl_2
dropwise

4. Quench with
10% $\text{Na}_2\text{S}_2\text{O}_3$ (aq)

5. Wash with
Sat. NaHCO_3 (aq)

6. Wash with H_2O

7. Dry organic layer
(anhydrous MgSO_4)

8. Remove solvent
(Rotary Evaporation)

9. Isolate Product:
2,3-Dibromopentane

10. Characterize
(NMR, Yield)

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Caption: Step-by-step workflow for the synthesis of 2,3-dibromopentane.

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